Pentyl (E)-(2-styrylphenyl)carbamate
Description
Pentyl (E)-(2-styrylphenyl)carbamate is a carbamate derivative characterized by a pentyl group bonded to a carbamate moiety and an (E)-configured styrylphenyl substituent. The styrylphenyl group introduces π-conjugation and rigidity, which may influence biological activity, while the carbamate functional group is known for its hydrolytic stability and enzyme-targeting properties .
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
pentyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-2-3-9-16-23-20(22)21-19-13-8-7-12-18(19)15-14-17-10-5-4-6-11-17/h4-8,10-15H,2-3,9,16H2,1H3,(H,21,22)/b15-14+ |
InChI Key |
ZWXVWVQYQYKJJB-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-(2-styrylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also employ catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Pentyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Pentyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Pentyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SETPT) . These interactions help reduce oxidative stress and protect cells from damage. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Biocidal Carbamates
Example Compounds :
Key Differences :
- Pentyl (E)-(2-styrylphenyl)carbamate lacks the iodoalkynyl group critical for radical-mediated biocidal action in IPBC and IPPhC.
- The styrylphenyl substituent may confer enhanced lipophilicity and UV stability compared to simpler alkyl/aryl groups in IPBC derivatives.
Table 1: Biocidal Carbamate Comparison
Pharmaceutical Carbamates and Related Structures
Example Compounds :
- Ritonavir Impurity-F : A carbamate-containing impurity with a thiazolyl-methyl group and complex stereochemistry, highlighting carbamates' role in drug stability .
- 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate : A styryl-containing intermediate for fluorinated chromones, demonstrating the pharmacological relevance of styryl motifs .
Key Differences :
- The styrylphenyl group in this compound resembles fluorophenyl acrylates in , which are precursors to bioactive chromones.
- Unlike Ritonavir’s impurity, the absence of heterocyclic groups (e.g., thiazole) may reduce metabolic complexity.
Table 2: Pharmaceutical Carbamate/Analog Comparison
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